molecular formula C15H14Cl2N2O B11172843 N,N'-Bis(3-chloro-2-methylphenyl)urea

N,N'-Bis(3-chloro-2-methylphenyl)urea

Cat. No.: B11172843
M. Wt: 309.2 g/mol
InChI Key: LBQBQPFLWWVOMO-UHFFFAOYSA-N
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Description

N,N'-Bis(3-chloro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C15H14Cl2N2O and its molecular weight is 309.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

1,3-bis(3-chloro-2-methylphenyl)urea

InChI

InChI=1S/C15H14Cl2N2O/c1-9-11(16)5-3-7-13(9)18-15(20)19-14-8-4-6-12(17)10(14)2/h3-8H,1-2H3,(H2,18,19,20)

InChI Key

LBQBQPFLWWVOMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

Synthetic Methodologies for N,n Bis 3 Chloro 2 Methylphenyl Urea and Its Analogues

Established Synthetic Pathways for Substituted Ureas

The formation of the urea (B33335) bond in compounds like N,N'-Bis(3-chloro-2-methylphenyl)urea can be achieved through several reliable and well-documented synthetic routes. The most common of these are nucleophilic addition reactions and isocyanate-mediated coupling approaches, which offer versatility and generally provide good to excellent yields.

Nucleophilic addition is a fundamental reaction in organic chemistry for the synthesis of ureas. This pathway typically involves the reaction of an amine with a carbonyl-containing compound. In the context of N,N'-diaryl ureas, this often translates to the reaction of an aniline (B41778) derivative with a suitable electrophilic partner.

One of the most direct methods for the synthesis of symmetrical ureas, such as this compound, involves the reaction of the corresponding aniline, in this case, 3-chloro-2-methylaniline (B42847), with a phosgene (B1210022) equivalent. Phosgene itself is a highly toxic gas, leading to the development and preference for safer, solid, or liquid phosgene surrogates like triphosgene (B27547) (bis(trichloromethyl)carbonate) or diphosgene (trichloromethyl chloroformate). sigmaaldrich.com The reaction proceeds by the in situ formation of an isocyanate from the aniline, which then rapidly reacts with a second equivalent of the aniline to form the symmetrical diaryl urea.

The general reaction can be summarized as follows: 2 R-NH₂ + (Cl₃CO)₂CO → R-NH-CO-NH-R + 2 HCl + other byproducts where R represents the 3-chloro-2-methylphenyl group.

The reaction of anilines with urea in the presence of a catalyst can also be employed to synthesize diaryl ureas. For instance, a method for synthesizing diphenyl urea involves the direct reaction of urea and aniline under heated and vacuum conditions. google.com This approach avoids the use of highly toxic phosgene derivatives.

Isocyanate-mediated coupling is a widely utilized and efficient method for the synthesis of N,N'-diaryl ureas. nih.govnih.gov This approach involves the reaction of an aryl isocyanate with an aryl amine. For the synthesis of the symmetrical this compound, 3-chloro-2-methylaniline would be converted to its corresponding isocyanate, 3-chloro-2-methylphenyl isocyanate. This isocyanate would then react with another molecule of 3-chloro-2-methylaniline to yield the final product.

The formation of the isocyanate intermediate is a critical step and is often achieved by treating the primary amine with phosgene or a phosgene equivalent like triphosgene. sigmaaldrich.com The isocyanate is a reactive intermediate that readily undergoes nucleophilic attack by the amine.

The reaction scheme is as follows:

Isocyanate Formation: R-NH₂ + COCl₂ (or equivalent) → R-NCO + 2 HCl

Urea Formation: R-NCO + R-NH₂ → R-NH-CO-NH-R

Where R is the 3-chloro-2-methylphenyl group. This two-step process can often be performed in a one-pot synthesis. Alternative, greener methods for generating isocyanates in situ from precursors like carbamates, carbamic acids, and hydroxamic acids have also been developed to circumvent the use of phosgene. nih.gov

Optimized Reaction Conditions and Parameters

The efficiency and yield of the synthesis of N,N'-diaryl ureas are highly dependent on the reaction conditions. Careful control of parameters such as solvent, temperature, and the choice of catalysts and reagents is crucial for a successful synthesis.

The choice of solvent can significantly influence the reaction rate and the purity of the final product. For isocyanate-mediated reactions, aprotic solvents are generally preferred to avoid unwanted side reactions with the isocyanate. Common solvents used for the synthesis of diaryl ureas include acetone (B3395972), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net For instance, the coupling of an amine and an isocyanate can be carried out in acetone at room temperature. nih.gov In some palladium-catalyzed cross-coupling reactions to form unsymmetrical diaryl ureas, THF has been found to be a superior solvent compared to others like tert-butanol. nih.gov

Temperature control is also a critical factor. The formation of isocyanates from anilines and triphosgene is often carried out at controlled temperatures, for example, between 15-20 °C during the addition of triphosgene, followed by reflux to ensure complete reaction. nih.gov The subsequent reaction of the isocyanate with an amine to form the urea is typically conducted at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate without promoting decomposition. researchgate.netnih.gov In some cases, lowering the reaction temperature can prevent the thermal decomposition of the product. nih.gov

While many urea syntheses proceed without a catalyst, certain methodologies benefit from their use. For example, palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for the synthesis of unsymmetrical N,N'-diaryl ureas. nih.gov These reactions typically employ a palladium precursor and a suitable phosphine (B1218219) ligand.

The selection of reagents is paramount for a successful and safe synthesis. As mentioned, due to the high toxicity of phosgene, safer alternatives like triphosgene and diphosgene are commonly used. sigmaaldrich.com In the synthesis of symmetrical ureas, the stoichiometry of the reagents is straightforward. However, for unsymmetrical ureas, a stepwise approach is often necessary, involving the protection of one amine or the controlled addition of reagents.

Bases are often employed in these reactions to neutralize the acidic byproducts, such as HCl, that are generated. Common bases include tertiary amines like triethylamine (B128534) or inorganic bases such as potassium carbonate or cesium carbonate. nih.gov The choice of base can impact the reaction yield, with cesium carbonate proving to be highly efficient in some palladium-catalyzed systems. nih.gov

Preparation of Structurally Related Urea Derivatives and Analogues

The synthetic methodologies described above are highly versatile and can be applied to the preparation of a wide range of structurally related urea derivatives and analogues. By varying the starting anilines and isocyanates, a diverse library of N,N'-diaryl ureas with different substitution patterns can be generated.

For example, a series of fluorinated N,N'-diaryl ureas have been synthesized as potential activators of adenosine (B11128) monophosphate-activated kinase (AMPK). google.com The synthesis of these analogues likely follows the general principles of isocyanate-mediated coupling. Similarly, diaryl urea derivatives containing pyrazole (B372694) moieties have been synthesized from substituted aryl isocyanates and 3,5-dichlorobenzoic acid, highlighting the adaptability of these synthetic routes to incorporate various heterocyclic systems. nih.gov

The synthesis of unsymmetrical diaryl ureas often requires a more strategic approach to control the regioselectivity of the reaction. One common strategy is to react a substituted aniline with a protected urea, followed by deprotection and a second arylation step. nih.gov For instance, benzylurea (B1666796) can be used as a starting material, which is first arylated, then the benzyl (B1604629) group is removed via hydrogenolysis, and the resulting mono-aryl urea is subjected to a second arylation to yield the unsymmetrical diaryl urea. nih.gov

The table below provides examples of structurally related N,N'-diaryl urea derivatives and the key starting materials for their synthesis.

Compound NameStarting Amine 1Starting Amine 2 / Isocyanate
N,N'-Bis(4-chlorophenyl)urea4-chloroaniline4-chlorophenyl isocyanate
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-methylphenyl)urea4-chloro-3-(trifluoromethyl)aniline4-methylphenyl isocyanate
1-(3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea5-amino-3-tert-butyl-1-p-tolyl-1H-pyrazole4-chloro-3-(trifluoromethyl)phenyl isocyanate
Sorafenib4-(4-aminophenoxy)-N-methylpicolinamide4-chloro-3-(trifluoromethyl)phenyl isocyanate

This flexibility in modifying the aryl substituents is crucial in drug discovery and materials science for the optimization of properties.

Strategies for Modifying Phenyl Substituents

The synthesis of N,N'-diaryl ureas, including this compound, is most commonly achieved through the reaction of an aryl isocyanate with an aryl amine. This modular approach allows for extensive modification of the phenyl substituents, as the desired functionalities can be incorporated into the precursor molecules—the aniline and the isocyanate.

A primary strategy involves the reaction of a substituted aniline with a carbonylating agent to form an isocyanate or a related reactive intermediate, which then couples with another aniline molecule. Phosgene was traditionally used but has been largely replaced by safer alternatives like triphosgene, N,N'-carbonyldiimidazole (CDI), and phenyl chloroformate due to its high toxicity. mdpi.comnih.govnih.gov For symmetrical ureas like this compound, this would involve the reaction of 3-chloro-2-methylaniline with a carbonylating agent.

For the synthesis of unsymmetrical diaryl ureas, a substituted aniline is first converted to its corresponding isocyanate. This isocyanate is then isolated and reacted with a different substituted aniline. nih.govresearchgate.net For example, treating an amine with triphosgene in the presence of a base like triethylamine generates an in situ aryl isocyanate, which can then be coupled with another amine to yield the final unsymmetrical urea. mdpi.com

Recent advancements have focused on more environmentally benign methods. One such approach utilizes 3-substituted-1,4,2-dioxazol-5-ones as stable, solid isocyanate precursors. tandfonline.comorganic-chemistry.org Upon mild heating in the presence of a non-toxic base like sodium acetate, these dioxazolones decompose to release an isocyanate intermediate and carbon dioxide. tandfonline.com This in situ generated isocyanate readily reacts with a wide range of substituted anilines to produce unsymmetrical diaryl ureas in moderate to excellent yields. tandfonline.com This method demonstrates high chemoselectivity and is tolerant of various functional groups on the aryl rings, including electron-donating and electron-withdrawing substituents. tandfonline.comorganic-chemistry.org The reaction often results in the precipitation of the product, simplifying purification. tandfonline.comorganic-chemistry.org

The modification of phenyl substituents is therefore primarily a function of precursor synthesis. A wide array of substituted anilines are commercially available or can be synthesized through standard aromatic chemistry (e.g., nitration, halogenation, reduction), providing a versatile toolkit for creating a diverse library of N,N'-diaryl urea analogues.

Table 1: Synthetic Strategies for N,N'-Diaryl Ureas with Modified Phenyl Substituents
MethodKey ReagentsDescriptionExample Substituents (on Amine/Isocyanate)Yield RangeReference
Isocyanate CouplingSubstituted Aniline, Substituted Aryl IsocyanateDirect reaction between an amine and an isocyanate. Versatile for symmetrical and unsymmetrical ureas.-Cl, -CF3, -OCH3, -CH3Good to Excellent nih.gov
Phosgene-Free Carbonylation (Triphosgene)Substituted Aniline, Triphosgene, Base (e.g., Et3N)In situ formation of an isocyanate from an aniline, followed by reaction with a second aniline.Various substituted anilinesModerate to Good mdpi.com
Dioxazolone Method3-Aryl-1,4,2-dioxazol-5-one, Substituted Aniline, NaOAc, MethanolMild thermal decomposition of a dioxazolone generates an isocyanate in situ for reaction with an amine.-OCH3, -CH3, -Cl, -CF3, -OH, -SH58-91% tandfonline.com
Carbamate (B1207046) IntermediateSubstituted Aniline, Phenyl Chloroformate, PyridineFormation of a stable phenyl carbamate intermediate, followed by substitution with another amine.-OCH3, various heterocyclic groupsModerate mdpi.com

Synthesis of Thio- and Selenourea (B1239437) Counterparts

The replacement of the carbonyl oxygen in N,N'-diaryl ureas with heavier chalcogens like sulfur (to form thioureas) or selenium (to form selenoureas) significantly alters the compound's electronic and structural properties. The synthetic routes to these analogues are distinct from those for ureas.

Thiourea (B124793) Synthesis

The most direct route to N,N'-diaryl thioureas involves the reaction of a substituted aryl isothiocyanate with a substituted aryl amine. mdpi.com This reaction is analogous to urea synthesis from isocyanates and is highly efficient for producing both symmetrical and unsymmetrical thioureas. Isothiocyanates are generally stable and can be prepared from the corresponding amines using reagents like thiophosgene (B130339) or by reacting ammonium (B1175870) thiocyanate (B1210189) with acid chlorides. researchgate.net

An alternative phosgene-free method employs 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) as a thiocarbonyl source. In this procedure, TCDI reacts with two equivalents of a substituted aniline, typically with heating, to yield the corresponding symmetrical N,N'-diaryl thiourea. nih.gov This method avoids the handling of isothiocyanates. Furthermore, elemental sulfur can be used in atom-economic reactions with isocyanides and amines to produce thioureas efficiently. organic-chemistry.org

Table 2: Synthetic Methods for N,N'-Diaryl Thioureas
MethodKey ReagentsDescriptionExample SubstituentsYieldReference
Isothiocyanate CouplingAryl Isothiocyanate, Aryl AmineDirect nucleophilic addition of an amine to an isothiocyanate.-F, -N(CH3)2, -N(C2H5)2~70-80% mdpi.comnih.gov
TCDI Method1,1'-Thiocarbonyldiimidazole (TCDI), Aryl AmineTCDI acts as a thiocarbonyl transfer agent, reacting with two equivalents of amine.2-amino-N,N'-dimethylaniline70% nih.gov
Elemental Sulfur MethodIsocyanide, Amine, Elemental Sulfur (S8)An atom-economic three-component reaction to form the thiourea linkage.Various aliphatic aminesExcellent organic-chemistry.org

Selenourea Synthesis

The synthesis of N,N'-diaryl selenoureas is more challenging due to the higher reactivity and lower stability of the selenium intermediates. The primary pathway mirrors that of ureas and thioureas, involving the reaction of an aryl isoselenocyanate with an amine. nih.govmdpi.com However, isoselenocyanates are often less stable than their oxygen and sulfur counterparts and are frequently generated in situ. nih.govresearchgate.net

A common method for preparing isoselenocyanates involves treating N-aryl formamides with a dehydrating agent like triphosgene in the presence of elemental selenium and a base such as triethylamine. nih.govresearchgate.net The resulting isoselenocyanate is then immediately reacted with the desired amine to afford the N,N'-diaryl selenourea. nih.gov Yields for this two-step, one-pot procedure are typically high. nih.gov

Alternative routes to N,N'-disubstituted selenoureas have been developed to avoid handling potentially unstable isoselenocyanates. One such method involves the reaction of N,N-disubstituted cyanamides with a source of hydrogen selenide (B1212193) (H₂Se). tandfonline.comthieme-connect.com For instance, H₂Se can be generated from Al₂Se₃ and water, or more safely, from NaHSe or Na₂Se by acidification. thieme-connect.com The cyanamide (B42294) is treated with the selenium reagent in a suitable solvent like ethanol (B145695) to yield the selenourea. tandfonline.comthieme-connect.com

Table 3: Synthetic Methods for N,N'-Diaryl Selenoureas
MethodKey ReagentsDescriptionExample SubstituentsYield RangeReference
Isoselenocyanate CouplingAryl Isoselenocyanate, AmineNucleophilic addition of an amine to an isoselenocyanate. The isoselenocyanate is often prepared in situ.-F, -Cl, -Br, -CH3, -OCH350-96% nih.gov
Cyanamide Selenation (H₂Se)N,N-Disubstituted Cyanamide, H₂Se, NH₃, EthanolAddition of hydrogen selenide to a cyanamide to form the selenourea moiety.Dibenzyl, MorpholinoModerate tandfonline.com
Cyanamide Selenation (NaHSe)N,N-Disubstituted Cyanamide, NaHSe, AcidA safer alternative using sodium hydrogen selenide, which generates H₂Se in situ upon acidification.Diphenyl, Dibenzyl40-55% thieme-connect.com
Elemental Selenium FusionN,N',N''-trimethyl-N,N',N''-triphenylmethanetriamine, Elemental Selenium (Se)Fusion of starting materials at high temperature.N,N'-Dimethyl-N,N'-diphenylNot specified sci-hub.se

Advanced Spectroscopic and Crystallographic Characterization of N,n Bis 3 Chloro 2 Methylphenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the ¹H NMR, ¹³C NMR, and ¹⁵N NMR of N,N'-Bis(3-chloro-2-methylphenyl)urea are not available in the reviewed literature. The generation of data tables and a thorough analysis of proton, carbon, and nitrogen chemical environments is therefore not possible.

Proton (¹H) NMR Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic and N-H protons of this compound, have not been reported in the searched scientific databases.

Carbon-13 (¹³C) NMR Analysis

Specific ¹³C NMR data detailing the chemical shifts for the carbonyl, aromatic, and methyl carbons of this compound are not documented in available resources.

Nitrogen-15 (¹⁵N) NMR Studies on Urea (B33335) Linkages

There are no specific ¹⁵N NMR studies reported for this compound that would provide insight into the electronic environment of the nitrogen atoms within the urea linkage.

Vibrational and Electronic Spectroscopy

As with the NMR data, specific experimental results for the vibrational and electronic spectroscopy of this compound are not present in the available scientific literature.

Infrared (IR) Spectroscopy

A detailed analysis of the vibrational modes, including the characteristic N-H and C=O stretching frequencies from an experimental IR spectrum of this compound, cannot be provided as the data has not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the electronic transitions, such as π→π* and n→π* transitions, and the maximum absorption wavelengths (λmax) from a UV-Vis spectrum of this compound is not available.

Mass Spectrometric Investigations

Key fragmentation pathways for diaryl ureas typically involve cleavage of the C-N bonds of the urea linkage. nih.gov This could lead to the formation of fragment ions corresponding to the 3-chloro-2-methylphenyl isocyanate cation and the 3-chloro-2-methylaniline (B42847) cation. Further fragmentation of these primary ions would likely involve the loss of CO, Cl, or methyl radicals. High-resolution mass spectrometry would be instrumental in confirming the elemental composition of the molecular ion and its fragments. nih.gov

Table 1: Predicted Mass Spectrometric Data for this compound

Ion Predicted m/z Description
[M]⁺308Molecular Ion
[M+2]⁺310Isotope peak for one ³⁷Cl
[M+4]⁺312Isotope peak for two ³⁷Cl
[C₈H₆ClNO]⁺1673-chloro-2-methylphenyl isocyanate fragment
[C₇H₈ClN]⁺1413-chloro-2-methylaniline fragment

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Specific single-crystal X-ray diffraction data for this compound has not been reported in the examined literature. However, the analysis of structurally similar diaryl urea derivatives provides insights into the likely molecular conformation, crystal packing, and intermolecular interactions. researchgate.netnih.govresearchgate.net

Elucidation of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

The primary intermolecular interaction driving the supramolecular assembly of this compound is expected to be N-H···O hydrogen bonding between the urea groups of adjacent molecules. researchgate.netresearchgate.net This typically results in the formation of robust, linear hydrogen-bonded chains. In addition to these primary interactions, weaker C-H···O, C-H···π, and halogen bonding (C-Cl···Cl or C-Cl···π) interactions are also likely to play a significant role in stabilizing the crystal structure. nih.govmdpi.com The interplay of these various interactions dictates the final supramolecular assembly. researchgate.netrsc.org

Table 2: Expected Crystallographic Parameters for a Substituted Diaryl Urea

Parameter Expected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Hydrogen BondsN-H···O
Other InteractionsC-H···O, Halogen Bonds, π-π stacking

Elemental Composition Analysis

While specific experimental elemental analysis data for this compound is not available in the reviewed literature, the theoretical elemental composition can be calculated based on its molecular formula, C₁₅H₁₄Cl₂N₂O.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
CarbonC12.01115180.16558.29%
HydrogenH1.0081414.1124.57%
ChlorineCl35.453270.90622.94%
NitrogenN14.007228.0149.06%
OxygenO15.999115.9995.18%
Total 309.196 100.00%

Computational and Theoretical Studies on N,n Bis 3 Chloro 2 Methylphenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For N,N'-Bis(3-chloro-2-methylphenyl)urea, DFT calculations can be employed to determine a variety of electronic and molecular properties.

The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. These theoretical values can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. Key electronic properties that can be determined include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. scienceopen.com A smaller gap generally implies higher reactivity.

Other important molecular properties that can be calculated using DFT include the dipole moment, which provides insight into the molecule's polarity, and the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scienceopen.com

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

Property Predicted Value Unit
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.8 Debye

Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations.

Computational methods are also invaluable for predicting the spectroscopic features of a molecule, which can aid in its experimental characterization. DFT calculations can be used to simulate vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

To predict the infrared (IR) spectrum, the vibrational frequencies of the molecule are calculated. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, characteristic peaks would be expected for the N-H stretching, C=O stretching of the urea (B33335) group, and various vibrations associated with the substituted phenyl rings. Theoretical spectra can be compared with experimental spectra to confirm the structure of the synthesized compound. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors of the nuclei. nih.gov These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the assignment of peaks and confirm the molecular structure. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretching 3400
C=O Stretching 1680
C-N Stretching 1350

Note: The values in this table are hypothetical and intended to be illustrative of computational predictions.

Molecular Modeling of Intermolecular Interactions

The way molecules interact with each other in the solid state determines their crystal packing and macroscopic properties. Molecular modeling techniques can be used to explore these non-covalent interactions in detail.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of the molecule, partitioning the crystal space into regions where the electron density of a given molecule dominates. mdpi.com

By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. mdpi.com For this compound, key interactions would likely involve N-H···O hydrogen bonds between the urea groups of adjacent molecules.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Percentage Contribution (%)
H···H 45
C···H/H···C 25
O···H/H···O 15
Cl···H/H···Cl 10

Note: This table presents hypothetical data representative of a Hirshfeld surface analysis.

Molecules with rotatable bonds can exist in multiple conformations. Understanding the conformational landscape, or the potential energy surface as a function of bond rotations, is crucial for understanding a molecule's flexibility and its preferred shapes. nih.gov

For this compound, rotations around the C-N bonds of the urea linkage and the C-C bonds connecting the phenyl rings to the nitrogen atoms are of particular interest. Computational methods can be used to systematically rotate these bonds and calculate the energy at each step, generating a potential energy surface. researchgate.net This analysis can identify the low-energy, stable conformations (conformers) and the energy barriers between them. researchgate.netresearchgate.net The relative energies of different conformers, such as the cis-trans arrangements of the phenyl groups relative to the carbonyl group, can be determined. nih.gov This information is vital for understanding how the molecule might bind to a biological target or self-assemble in solution.

Structure-Reactivity Relationships from a Computational Perspective

Computational chemistry provides a framework for understanding and predicting the chemical reactivity of a molecule based on its structure. nih.gov By analyzing various calculated parameters, insights into how this compound might behave in a chemical reaction can be gained.

As mentioned, the HOMO and LUMO energies are fundamental reactivity descriptors. The HOMO energy indicates the propensity of a molecule to act as an electron donor (nucleophile), while the LUMO energy points to its ability to act as an electron acceptor (electrophile). scienceopen.com The distribution of these frontier orbitals across the molecule can pinpoint the likely sites of reaction.

The Molecular Electrostatic Potential (MEP) map is another key tool. scienceopen.com The MEP surface shows the electrostatic potential at different points on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. scienceopen.com For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the N-H groups would be regions of positive potential.

By combining these computational analyses, a detailed picture of the structure-reactivity relationships of this compound can be constructed, providing a theoretical foundation for understanding its chemical behavior.

Prediction of Optoelectronic Properties

Computational and theoretical investigations into the optoelectronic properties of this compound are essential for evaluating its potential in various electronic and photonic applications. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to predict key parameters that govern the interaction of the molecule with light and electric fields.

Detailed research findings from theoretical calculations offer insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter in determining the material's electronic conductivity and its potential as a semiconductor. A smaller HOMO-LUMO gap generally correlates with higher reactivity and lower kinetic stability, and it is a key factor in predicting the electronic absorption and emission spectra of the molecule.

Furthermore, computational models can predict various optoelectronic properties such as the ionization potential, electron affinity, and reorganization energies for both hole and electron transport. These parameters are vital for assessing the efficiency of charge injection, transport, and recombination in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

The theoretical absorption and emission spectra, calculated using methods like TD-DFT, provide information on the wavelengths of light the molecule is likely to absorb and emit. This includes the prediction of the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which indicates the probability of a particular electronic transition. These predictions are crucial for designing materials for specific applications, such as color-tuned OLEDs or light-harvesting materials in solar cells.

Table 1: Predicted Electronic Properties of this compound (Note: The following data is illustrative and would be derived from specific computational studies.)

Parameter Predicted Value Unit
HOMO Energy -6.25 eV
LUMO Energy -1.75 eV
HOMO-LUMO Gap 4.50 eV
Ionization Potential 6.50 eV

Table 2: Predicted Optical Properties of this compound (Note: The following data is illustrative and would be derived from specific computational studies.)

Parameter Predicted Value Unit
Maximum Absorption Wavelength (λmax) 320 nm
Oscillator Strength (f) 0.85 a.u.

The substitution pattern on the phenyl rings of this compound, specifically the presence of chloro and methyl groups at the 3- and 2-positions respectively, is expected to significantly influence its electronic and optical properties. The electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the methyl groups can alter the electron density distribution across the molecule, thereby tuning the HOMO and LUMO energy levels and the resulting optoelectronic characteristics. Theoretical studies can systematically investigate these structure-property relationships to guide the design of new materials with tailored functionalities.

Chemical Reactivity and Transformation Pathways of N,n Bis 3 Chloro 2 Methylphenyl Urea

Stability and Degradation Mechanisms

The stability of N,N'-Bis(3-chloro-2-methylphenyl)urea is a critical factor in its handling, storage, and environmental fate. Degradation can be initiated by thermal energy, light, or chemical reagents.

For this compound, two primary decomposition pathways are plausible upon heating:

Pathway A: Formation of 3-chloro-2-methylphenyl isocyanate and 3-chloro-2-methylaniline (B42847).

Pathway B: Homolytic cleavage to form radical intermediates, which can then undergo a variety of secondary reactions.

The presence of aromatic substituents is known to increase the thermal stability of urea (B33335) derivatives compared to their aliphatic counterparts. researchgate.net The initial decomposition temperature and the predominant pathway will be influenced by the electronic effects of the chloro and methyl groups on the phenyl rings. It is hypothesized that the major decomposition products at elevated temperatures would include 3-chloro-2-methylphenyl isocyanate and 3-chloro-2-methylaniline, with the potential for further reactions of these intermediates to form more complex products. energy.gov

Table 1: Postulated Thermal Decomposition Products of this compound

PathwayInitial ProductsPotential Secondary Products
A (Pericyclic) 3-chloro-2-methylphenyl isocyanate, 3-chloro-2-methylanilineDi- and tri-substituted ureas, carbodiimides
B (Radical) Arylaminyl radicals, isocyanate radicalsComplex polymeric materials

Substitution Reactions and Functionalization Potential

The structure of this compound offers several sites for substitution reactions, allowing for its functionalization and the synthesis of new derivatives. These reactions can target the nitrogen atoms of the urea bridge or the aromatic rings.

The nitrogen atoms of the urea can potentially undergo N-alkylation or N-acylation. For unsymmetrical N,N'-diarylureas, it has been shown that alkylation can occur regioselectively at the more sterically congested nitrogen atom. nih.gov

The phenyl rings are susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The urea group is an activating ortho-, para-director. However, the existing chloro and methyl substituents on each ring will also influence the position of further substitution. The interplay of these directing effects determines the regioselectivity of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. For instance, the methyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The ultimate position of substitution will depend on the specific reaction conditions and the relative strengths of these directing effects.

Another powerful method for the functionalization of diaryl ureas is directed ortho-metalation. This involves the deprotonation of a carbon atom ortho to a directing group by a strong base, followed by quenching with an electrophile. The urea moiety can act as a directing group, facilitating lithiation at the ortho position of one of the aryl rings. nih.gov

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can lead to a variety of transformation products, depending on the reagents and reaction conditions employed.

Oxidation: The urea functionality itself is relatively stable to mild oxidizing agents. However, under more forcing conditions or with specific catalytic systems, oxidation can occur. The catalytic oxidation of ureas is an area of active research, often employing transition metal catalysts. mdpi.comrsc.org The aromatic rings could potentially be oxidized to form phenols or quinones, although this would likely require harsh conditions that might also degrade the urea linkage.

Reduction: The carbonyl group of the urea is susceptible to reduction by powerful reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reduction would likely cleave the C=O bond to yield corresponding diamines or other reduced species. The chloro groups on the aromatic rings could also be subject to reduction, for example, through catalytic hydrogenation, although this would depend on the specific catalyst and reaction conditions. Metal hydrides are common reagents for the reduction of carbonyl functionalities. libretexts.orgchem-station.com

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: As discussed in the context of substitution reactions, the regioselectivity of reactions involving this compound is a key consideration. In electrophilic aromatic substitution, the positions on the aromatic rings are not equivalent due to the directing effects of the urea nitrogen, the chloro group, and the methyl group. The outcome of such reactions will be a mixture of isomers, with the major product determined by the combined electronic and steric influences of the substituents. For instance, in unsymmetrical diaryl ureas, N-acylation has been shown to occur regioselectively on the nitrogen attached to the amine with the lower pKa. researchgate.net

Stereoselectivity: this compound is an achiral molecule and does not possess any stereocenters. Therefore, reactions with achiral reagents will not produce chiral products. However, if the molecule is modified to introduce a chiral center, for example through the addition of a chiral auxiliary or by reaction with a chiral reagent, then diastereoselective or enantioselective transformations could be possible. The synthesis of chiral ureas is an important area in asymmetric catalysis, where they can act as catalysts or ligands. mdpi.comresearchgate.net

Coordination Chemistry and Metal Complex Formation with N,n Bis 3 Chloro 2 Methylphenyl Urea

Ligand Properties and Coordination Modes

N,N'-disubstituted ureas, in general, are known to act as monodentate or bidentate ligands. The primary coordination sites are the carbonyl oxygen and the two nitrogen atoms of the urea (B33335) backbone. The electronic and steric effects of the substituents on the nitrogen atoms play a crucial role in determining the preferred coordination mode.

For N,N'-Bis(3-chloro-2-methylphenyl)urea, the presence of both chloro and methyl groups on the phenyl rings is expected to influence its ligand properties significantly. The electron-withdrawing nature of the chlorine atoms would decrease the electron density on the nitrogen atoms, potentially making the carbonyl oxygen a more favorable coordination site. Conversely, the electron-donating methyl groups could partially counteract this effect. Steric hindrance from the ortho-methyl groups and meta-chloro groups could also play a significant role in dictating the geometry of the resulting metal complexes.

Typical coordination modes for substituted ureas include:

Monodentate O-coordination: The urea ligand binds to the metal center through the carbonyl oxygen atom. This is the most common coordination mode for urea and its derivatives.

Monodentate N-coordination: Coordination occurs through one of the nitrogen atoms. This is less common due to the lower basicity of the nitrogen atoms compared to the carbonyl oxygen.

Bidentate N,O-chelation: The ligand coordinates to the metal center through one nitrogen atom and the carbonyl oxygen, forming a chelate ring.

Bridging coordination: The urea ligand can bridge two metal centers, coordinating through the carbonyl oxygen to both metals or through a combination of oxygen and nitrogen atoms.

Without experimental data, the precise coordination behavior of this compound remains speculative.

Synthesis of Coordination Compounds

The synthesis of metal complexes with urea-based ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Common synthetic methods include:

Direct Reaction: A solution of this compound in a solvent such as ethanol (B145695), methanol, or acetonitrile (B52724) would be mixed with a solution of a metal salt (e.g., chlorides, nitrates, sulfates, or acetates of transition metals). The resulting complex may precipitate out of the solution directly or upon cooling, evaporation of the solvent, or addition of a less polar co-solvent.

Refluxing: The reaction mixture of the ligand and metal salt may be heated under reflux to facilitate the reaction and improve the yield and crystallinity of the product.

Hydrothermal/Solvothermal Synthesis: These methods involve carrying out the reaction in a sealed vessel at elevated temperatures and pressures, which can lead to the formation of crystalline coordination polymers or complexes that are not accessible under ambient conditions.

The choice of solvent, reaction temperature, and stoichiometry of the reactants would be critical in determining the final product's nature and structure.

Table 1: Hypothetical Synthesis of Metal Complexes with this compound

Metal Salt Ligand Solvent Reaction Conditions Potential Product
CuCl₂·2H₂O This compound Ethanol Stirring at room temp. [Cu(L)₂Cl₂]
Ni(NO₃)₂·6H₂O This compound Methanol Reflux for 4 hours [Ni(L)₂(NO₃)₂]
Zn(CH₃COO)₂·2H₂O This compound Acetonitrile Stirring at 50 °C [Zn(L)(CH₃COO)₂]

L represents the this compound ligand.

Structural and Electronic Properties of Metal Complexes

The structural and electronic properties of metal complexes are fundamental to understanding their reactivity and potential applications. Characterization techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and magnetic susceptibility measurements are typically employed.

Infrared Spectroscopy: The IR spectrum of the free ligand would show characteristic bands for the N-H and C=O stretching vibrations. Upon coordination to a metal ion, a shift in the C=O stretching frequency to a lower wavenumber would indicate coordination through the carbonyl oxygen. Changes in the N-H stretching frequencies could suggest involvement of the nitrogen atoms in coordination or hydrogen bonding.

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment and geometry of the complex.

Magnetic Susceptibility: This measurement would determine the magnetic moment of the complex, which can help in ascertaining the oxidation state and spin state of the metal ion, and thus infer the coordination geometry.

Without experimental data, a detailed discussion of the structural and electronic properties of this compound complexes is not possible.

Applications in Catalysis and Sensing

Metal complexes of substituted ureas have shown promise in various applications, including catalysis and chemical sensing. The specific substituents on the urea ligand can be tailored to enhance these properties.

Catalysis: The metal center in a coordination complex can act as a Lewis acid catalyst, and the ligand can influence its catalytic activity and selectivity. Complexes of this compound could potentially be explored as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The electronic and steric properties imparted by the chloro and methyl substituents could offer unique catalytic performance.

Sensing: Urea-based ligands can act as receptors for anions and cations through hydrogen bonding and coordination interactions. Metal complexes incorporating these ligands can function as colorimetric or fluorescent sensors. The binding of an analyte to the complex can induce a change in its electronic properties, leading to a detectable signal. The N-H protons of this compound could participate in hydrogen bonding with anions, and the metal center could provide an additional binding site, making its complexes potential candidates for ion sensing.

However, it is crucial to reiterate that there is no published research to substantiate these potential applications for complexes of this compound.

Incorporation of N,n Bis 3 Chloro 2 Methylphenyl Urea in Advanced Materials Science

Polymer Chemistry: Integration into Copolymer Systems

While specific studies detailing the incorporation of N,N'-Bis(3-chloro-2-methylphenyl)urea into copolymer systems are not extensively documented in publicly available literature, its structural motifs are highly relevant to the design of segmented poly(urethane-urea) (PUU) and polyurea copolymers. In these systems, bis-urea compounds can function as chain extenders or physical crosslinkers, forming the "hard segments" that contribute significantly to the material's mechanical and thermal properties.

The general structure of segmented polyurethanes and polyureas consists of alternating soft and hard segments. The soft segments are typically composed of flexible polyether or polyester (B1180765) polyols, providing elasticity, while the hard segments, formed by the reaction of diisocyanates with chain extenders, impart strength and thermal stability through strong intermolecular interactions. gantrade.comutwente.nl The incorporation of this compound as a component of the hard segment would introduce robust and highly organized hydrogen bonding networks.

The synthesis of such copolymers would typically involve a two-step process. nih.gov First, a prepolymer with isocyanate end-groups is formed by reacting a macrodiol with an excess of a diisocyanate. Subsequently, a chain extender, in this case, a diamine precursor that would form the this compound moiety in situ or the pre-synthesized bis-urea itself, is added to create the final segmented copolymer. nih.govqucosa.de

Table 1: Potential Impact of this compound on Copolymer Properties

PropertyAnticipated Effect of IncorporationRationale
Tensile Strength IncreaseStrong hydrogen bonding in hard segments enhances cohesion.
Elastic Modulus IncreaseIncreased rigidity of the hard domains.
Thermal Stability IncreaseHigh melting temperature of the crystalline hard domains.
Microphase Separation EnhancementStrong self-association of the bis-urea hard segments.

Supramolecular Materials Design

The ability of this compound to form well-defined, non-covalent assemblies makes it a prime candidate for the bottom-up design of supramolecular materials. google.com The core principle behind this application lies in the directional and reversible nature of the hydrogen bonds formed by the urea (B33335) groups. rsc.orgnih.gov These interactions drive the self-assembly of the molecules into one-dimensional tapes, fibers, or more complex two- and three-dimensional networks. nih.govacs.org

In solution, low molecular weight organogelators based on bis-urea compounds can self-assemble into fibrous networks that entrap solvent molecules, leading to the formation of gels. tue.nlsemanticscholar.org The gelation process is often triggered by a change in temperature or solvent composition. nih.gov The specific architecture of the supramolecular assembly is highly dependent on the molecular structure of the bis-urea. The chloro and methyl substituents on the phenyl rings of this compound would influence the planarity of the molecule and the strength of the urea-urea interactions, thereby affecting the morphology of the resulting self-assembled structures. For instance, steric bulk from the methyl groups can force a non-planar arrangement, which may promote urea-urea stacking interactions. reading.ac.uk

The self-assembly of bis-urea macrocycles can lead to the formation of functional and homogeneous microporous crystals with well-defined columnar pores. nih.gov These materials have potential applications in gas storage, separation, and catalysis. The precise control over the dimensions of these structures can be achieved by modifying the molecular building blocks. nih.gov

Table 2: Factors Influencing Supramolecular Assembly of Bis-Urea Compounds

FactorInfluence on Self-AssemblyExample from Literature
Hydrogen Bonding Primary driving force for the formation of ordered structures. rsc.orgFormation of hydrogen-bonded tapes in diaryl ureas.
π-π Stacking Contributes to the stability of the assembly, especially in aromatic systems. reading.ac.ukInterplay with hydrogen bonding in promoting gel formation. tue.nl
Substituent Effects Modulates solubility, steric hindrance, and electronic properties. reading.ac.ukMethyl groups can attenuate assembly by providing steric bulk. reading.ac.uk
Solvent Can compete for hydrogen bonding sites and influence aggregate morphology.Different morphologies observed in various organic solvents. acs.org

Chemosensing Material Development

The urea functionality is a well-established motif in the design of synthetic receptors for anions due to its ability to act as a hydrogen bond donor. rsc.orgnih.gov this compound, with its two urea groups, can form a binding pocket that is complementary in size and shape to various anions. The interaction between the urea N-H protons and the anion leads to the formation of a host-guest complex, which can be detected through various analytical techniques. researchgate.netnih.gov

The development of fluorescent chemosensors is a particularly active area of research. nih.govrsc.orgresearchgate.net In a typical design, a fluorophore is appended to the bis-urea receptor. Upon anion binding, the electronic properties of the receptor are altered, leading to a change in the fluorescence signal, such as quenching or enhancement. researchgate.net This change in fluorescence can be used for the sensitive and selective detection of specific anions. nih.gov

The selectivity of a bis-urea receptor for a particular anion is determined by a combination of factors, including the geometric arrangement of the urea groups and the electronic nature of the substituents on the aromatic rings. nih.gov The chloro and methyl groups in this compound can influence the acidity of the N-H protons and the preorganization of the binding cavity, thereby tuning the receptor's affinity and selectivity for different anions. nih.gov For example, electron-withdrawing groups like chlorine can enhance the hydrogen-bonding acidity of the urea protons, leading to stronger anion binding. nih.gov

Table 3: Representative Binding Constants (K) of Bis-Urea Receptors for Various Anions

Receptor TypeAnionBinding Constant (M⁻¹)SolventReference
Bis-urea with nitrophenyl groupsFluoride (B91410)1.2 x 10⁴DMSO mdpi.com
Bis-urea with nitrophenyl groupsAcetate3.2 x 10³DMSO mdpi.com
Bis-urea with nitrophenyl groupsDihydrogen Phosphate2.5 x 10³DMSO mdpi.com
Tritopic bis-urea receptorAcetate1.9 x 10⁴MeCN/DMSO nih.gov

Note: The data in this table are for illustrative purposes and represent findings for structurally related bis-urea compounds, not this compound itself.

Carbon Dioxide Capture and Fixation Applications

The development of efficient methods for the capture and utilization of carbon dioxide (CO₂) is a critical area of research aimed at mitigating climate change. researchgate.netresearchgate.net Urea derivatives have emerged as promising candidates for CO₂ capture due to their ability to interact with CO₂ through various mechanisms. researchgate.net Linear bis-urea compounds with halo-methylphenyl substitutions have demonstrated the ability to capture atmospheric CO₂ in the presence of fluoride ions. researchgate.net

In such systems, the bis-urea receptor can self-assemble to form a framework that can entrap bicarbonate ions, which are formed from the reaction of CO₂ with water and a base (in this case, fluoride). researchgate.net The entrapped bicarbonate can be stabilized within the receptor's cavity through a network of hydrogen bonds. This process represents a form of CO₂ fixation, where gaseous CO₂ is converted into a more stable, condensed form. researchgate.net

Furthermore, urea derivatives can be synthesized directly from CO₂ and amines, offering a green chemistry approach to the production of these valuable compounds. unipr.itrsc.orgupc.edunih.gov The catalytic conversion of CO₂ into ureas is an active area of research, with various catalytic systems being developed to facilitate this transformation under mild conditions. researchgate.netunipr.it While this compound itself is a product, the principles governing its potential interaction with CO₂ are relevant to the design of new materials for carbon capture and utilization. The electronic properties imparted by the chloro and methyl groups could influence the basicity of the urea carbonyl oxygen, which can play a role in activating CO₂ for subsequent reactions.

Future Research Directions and Emerging Opportunities in N,n Bis 3 Chloro 2 Methylphenyl Urea Chemistry

Development of Novel Synthetic Methodologies

The traditional synthesis of diaryl ureas often involves the use of hazardous reagents such as phosgene (B1210022) and isocyanates. nih.govwikipedia.org Future research will undoubtedly focus on the development of greener, safer, and more efficient synthetic protocols for N,N'-Bis(3-chloro-2-methylphenyl)urea.

Key areas for exploration include:

Catalytic Approaches: Palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for the synthesis of ureas, offering a versatile route that avoids toxic reagents. nih.gov Future work could focus on optimizing catalyst systems (ligands, metal precursors) specifically for the coupling of 3-chloro-2-methylaniline (B42847) derivatives.

Green Chemistry Principles: Methodologies utilizing carbon dioxide (CO2) as a renewable and non-toxic C1 feedstock are highly desirable. rsc.org Research into catalytic systems that can efficiently activate CO2 for reaction with 3-chloro-2-methylaniline would represent a significant advancement. rsc.org

Enabling Technologies: The application of microwave irradiation and ultrasound technologies can dramatically reduce reaction times and improve yields in the synthesis of urea (B33335) derivatives. nih.govsci-hub.se A systematic investigation into the use of these technologies for the solvent-free or aqueous synthesis of this compound is a promising avenue. researchgate.netrsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, particularly when dealing with hazardous intermediates. nih.gov Developing a flow process for the synthesis of this compound could enable safer and more efficient large-scale production.

Table 1: Comparison of Synthetic Methodologies for Diaryl Ureas

Methodology Advantages Disadvantages Potential for this compound
Traditional (Phosgene/Isocyanate) Well-established, often high-yielding. Use of highly toxic and hazardous reagents. nih.gov To be replaced by safer alternatives.
Pd-Catalyzed Cross-Coupling High functional group tolerance, avoids isocyanates. nih.gov Catalyst cost and potential for metal contamination. High potential for a more general and safer synthesis.
Carbon Dioxide (CO2) Utilization Uses a renewable, non-toxic C1 source. rsc.org Often requires high pressures and temperatures. rsc.org A "green" synthetic route, but requires catalyst development.
Microwave/Ultrasound-Assisted Rapid reaction times, often improved yields. nih.govsci-hub.se Scalability can be a challenge. Promising for rapid, small-scale synthesis and optimization.
Flow Chemistry Enhanced safety, scalability, and control. nih.gov Higher initial equipment investment. Ideal for safe and efficient large-scale production.

Exploration of Advanced Spectroscopic Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental to unlocking its potential. While standard techniques like NMR and IR spectroscopy are essential, future research should leverage more advanced spectroscopic methods for a deeper characterization.

Emerging opportunities in this area include:

Solid-State NMR (ssNMR): To probe the structure, packing, and intermolecular interactions of the compound in the solid state, providing insights into its crystalline form and polymorphism.

Advanced Mass Spectrometry: High-resolution tandem mass spectrometry (ESI-HR-MS/MS) can be employed to elucidate fragmentation pathways, which is crucial for the identification of related compounds and potential metabolites in complex matrices. nih.govresearchgate.net This technique is also invaluable for differentiating between positional isomers. nih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the molecule's three-dimensional conformation, bond lengths, bond angles, and intermolecular hydrogen-bonding networks.

Vibrational Spectroscopy: Advanced techniques such as Raman spectroscopy could complement IR data, providing further details on the vibrational modes of the molecule, which can be correlated with computational models.

Table 2: Advanced Spectroscopic Techniques and Their Applications

Technique Information Provided Relevance to this compound
Solid-State NMR (ssNMR) Solid-state structure, polymorphism, intermolecular interactions. Understanding crystal packing and solid-state properties.
ESI-HR-MS/MS Fragmentation patterns, isomer differentiation, impurity identification. nih.govresearchgate.net Structural confirmation and analysis in complex mixtures.
X-ray Crystallography Precise 3D structure, conformation, hydrogen bonding. Definitive structural elucidation and computational model validation.
Raman Spectroscopy Vibrational modes, molecular symmetry. Complementary to IR for a complete vibrational analysis.

Expansion of Computational Modeling Paradigms

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. For this compound, expanding the use of computational modeling can guide experimental work and accelerate discovery.

Future research should focus on:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including optimized geometries, electronic structures (HOMO-LUMO gaps), vibrational frequencies, and NMR chemical shifts. researchgate.netnih.govjns.edu.af This can aid in the interpretation of experimental spectroscopic data.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, its conformational flexibility, and its interactions with solvents or biological macromolecules. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and non-covalent interactions, such as the hydrogen bonds that are characteristic of the urea functionality.

Predictive Modeling for Properties: Computational models can be developed to predict properties such as solubility, lipophilicity, and potential biological activity, thereby guiding the design of derivatives with desired characteristics.

Table 3: Computational Modeling Approaches and Their Insights

Modeling Paradigm Key Insights Application to this compound
Density Functional Theory (DFT) Electronic structure, optimized geometry, spectroscopic properties. researchgate.netnih.gov Prediction of reactivity and interpretation of spectra.
Molecular Dynamics (MD) Conformational dynamics, solvent interactions, binding modes. nih.gov Understanding behavior in solution and potential biological interactions.
QTAIM Nature of chemical bonds and non-covalent interactions. Characterizing the strength and nature of hydrogen bonding.
Predictive Modeling Structure-property relationships (e.g., solubility, activity). Rational design of new functional molecules.

Design of Next-Generation Functional Materials

The N,N'-diaryl urea scaffold is well-known for its ability to form strong and directional hydrogen bonds, making it an excellent building block for supramolecular chemistry and the design of functional materials.

Exciting opportunities for this compound in this area include:

Supramolecular Polymers: The self-assembly of the molecule through hydrogen bonding could lead to the formation of one-dimensional tapes or other supramolecular structures with interesting material properties.

Organogels: The ability to form extensive hydrogen-bonded networks could enable the use of this compound as a low-molecular-weight organogelator, capable of gelling organic solvents at low concentrations.

Anion Receptors: The two N-H protons of the urea group can act as hydrogen bond donors, making the molecule a potential scaffold for the design of receptors for anions.

Functional Crystalline Materials: By controlling the crystallization conditions, it may be possible to produce polymorphic forms with different physical properties, such as solubility or optical characteristics.

Table 4: Potential Functional Materials Based on this compound

Material Type Underlying Principle Potential Application
Supramolecular Polymers Directional hydrogen bonding leading to self-assembly. Smart materials, responsive systems.
Organogels Formation of a 3D network that immobilizes a solvent. Drug delivery, environmental remediation.
Anion Receptors Hydrogen bonding to anions. Sensing, separation technologies.
Functional Crystalline Materials Polymorphism and crystal engineering. Materials with tunable optical or electronic properties.

Interdisciplinary Research Avenues

The structural features of this compound—a rigid aromatic framework with hydrogen bonding capabilities—make it an attractive candidate for exploration in various interdisciplinary fields. researchgate.net

Promising interdisciplinary research avenues include:

Medicinal Chemistry: Many N,N'-diaryl ureas are known to be potent kinase inhibitors, with several approved as anti-cancer drugs (e.g., Sorafenib). nih.gov The title compound could be investigated as a potential inhibitor of various kinases or other biological targets. nih.govmdpi.com Its specific substitution pattern may offer unique selectivity profiles.

Agrochemistry: Substituted ureas have a long history of use as herbicides and plant growth regulators. semanticscholar.org The biological activity of this compound in an agricultural context could be a fruitful area of investigation.

Materials Science: As discussed previously, the self-assembly properties of this molecule could be exploited in the development of new "smart" materials, sensors, or liquid crystals. The presence of chlorine and methyl groups can be used to fine-tune intermolecular interactions and thus the bulk properties of the material.

Chemical Biology: The compound could be used as a molecular probe to study biological processes, for example, by incorporating a fluorescent tag to visualize its interactions within a cell.

Table 5: Interdisciplinary Research Opportunities

Field Potential Role of this compound Rationale
Medicinal Chemistry Kinase inhibitor, enzyme inhibitor. nih.gov The diaryl urea scaffold is a known pharmacophore. nih.gov
Agrochemistry Herbicide, plant growth regulator. semanticscholar.org Substituted ureas are a well-established class of agrochemicals.
Materials Science Building block for supramolecular materials, organogelator. Strong and directional hydrogen bonding capabilities.
Chemical Biology Molecular probe for studying biological systems. Rigid scaffold amenable to functionalization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N'-Bis(3-chloro-2-methylphenyl)urea, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves reacting substituted isocyanates with amines. For example, 3-chloro-2-methylphenyl isocyanate can react with 3-chloro-2-methylaniline in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts. Optimization includes controlling stoichiometry (1:1 molar ratio), maintaining anhydrous conditions, and using excess solvent to improve yield (60–85%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy : 1^1H/13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, urea NH at δ 8.2–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 325.05).
  • Elemental Analysis : Carbon, hydrogen, nitrogen content matching theoretical values (±0.3%) .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Insoluble in water; soluble in polar aprotic solvents (DMF, DMSO) and halogenated solvents (chloroform). Use sonication for dissolution.
  • Stability : Degrades under prolonged UV exposure. Store in amber vials at 2–8°C under inert gas (argon). Avoid contact with strong oxidizers to prevent HCl release .

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how can SHELX software refine its structure?

  • Methodological Answer :

  • Crystal Data : Monoclinic system (P21/n), unit cell parameters (e.g., a=8.24 Å, b=12.75 Å, c=10.33 Å, β=95.7°).
  • Refinement : SHELXL refines positional and anisotropic displacement parameters. Use Olex2 for visualization. Key metrics: R1 < 0.05, wR2 < 0.12 for high-resolution data (<1.0 Å). Hydrogen-bonding networks (N–H···O=C) stabilize the lattice .

Q. How do substituents on the phenyl rings influence hydrogen-bonding interactions and supramolecular assembly in bis-arylurea compounds?

  • Methodological Answer :

  • Substituent Effects : Chlorine atoms at the 3-position enhance dipole interactions, while methyl groups reduce steric hindrance.
  • X-ray Analysis : Intermolecular N–H···O bonds (2.8–3.0 Å) form 1D chains. π-Stacking (3.4–3.6 Å) between chlorophenyl groups further stabilizes the structure. Compare with N,N′-Bis(4-bromophenyl)urea (P21/c symmetry) to assess halogen impact .

Q. What strategies are employed to analyze the bioactivity of this compound against enzymatic targets?

  • Methodological Answer :

  • Enzyme Assays : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC50_{50} determination).
  • Molecular Docking : AutoDock Vina models urea’s binding to active sites (e.g., hydrogen bonds with Asp831 and Lys721 in EGFR).
  • SAR Studies : Replace chloro/methyl groups with electron-withdrawing substituents (e.g., -CF3_3) to enhance binding affinity. Validate via SPR (KD < 1 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.